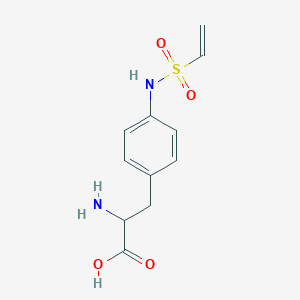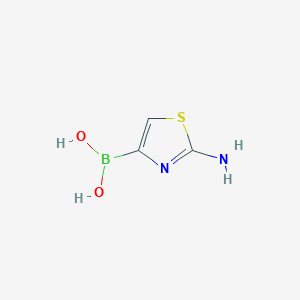
2-Amino-3-(4-ethenesulfonylamino-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-Vinylsulfonamido-(S)-phenylalanine typically involves the reaction of phenylalanine with vinylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:
- Dissolving phenylalanine in an appropriate solvent, such as dichloromethane.
- Adding vinylsulfonyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of P-Vinylsulfonamido-(S)-phenylalanine may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
P-Vinylsulfonamido-(S)-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinylsulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the vinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
P-Vinylsulfonamido-(S)-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of P-Vinylsulfonamido-(S)-phenylalanine involves its interaction with specific molecular targets. The vinylsulfonamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
P-Vinylsulfonamido-®-phenylalanine: The enantiomer of P-Vinylsulfonamido-(S)-phenylalanine, with similar chemical properties but different biological activity.
Vinylsulfonamide derivatives: Compounds with similar vinylsulfonamide groups but different substituents on the phenyl ring.
Uniqueness
P-Vinylsulfonamido-(S)-phenylalanine is unique due to its specific stereochemistry and the presence of both the vinylsulfonamide and phenylalanine moieties. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14N2O4S |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
2-amino-3-[4-(ethenylsulfonylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14N2O4S/c1-2-18(16,17)13-9-5-3-8(4-6-9)7-10(12)11(14)15/h2-6,10,13H,1,7,12H2,(H,14,15) |
Clave InChI |
ZFASEKFUMFQQSX-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)

![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)

![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)




![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)

